molecular formula C11H14N4OS B14913681 1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one

1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one

Cat. No.: B14913681
M. Wt: 250.32 g/mol
InChI Key: YVHCDRHLTIVPQR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C11H14N4OS/c1-7-4-9(8(2)13-7)10(16)5-17-11-14-12-6-15(11)3/h4,6,13H,5H2,1-3H3

InChI Key

YVHCDRHLTIVPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CSC2=NN=CN2C

Origin of Product

United States

Biological Activity

1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

C11H14N4S\text{C}_{11}\text{H}_{14}\text{N}_4\text{S}

This structure includes a pyrrole ring and a triazole moiety, which are known for their diverse biological activities.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Notably, it has been identified as a potential inhibitor of bromodomain and extra-terminal domain (BET) proteins, which play crucial roles in gene regulation and cancer progression.

Key Mechanisms:

  • Inhibition of BET Proteins : Compound 1 has shown significant inhibitory effects on BET proteins, particularly BRD4. This inhibition leads to the arrest of the cell cycle in the G0/G1 phase and induces apoptosis in cancer cells by downregulating c-Myc expression and other related proteins .

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of compound 1 in various cancer models. For instance:

  • Xenograft Models : In MV4-11 mouse xenograft models, compound 1 demonstrated favorable pharmacokinetic properties and significant antitumor activity with acceptable tolerability .

Antioxidant Properties

Compounds similar to 1 have been evaluated for their antioxidant activities. The introduction of specific substituents can enhance radical scavenging abilities:

  • DPPH Radical Scavenging Assay : Compounds structurally related to 1 have exhibited high DPPH radical scavenging activity, indicating potential antioxidant properties .

Antimicrobial Activity

The thiazole and triazole derivatives have been studied for their antimicrobial properties. Some derivatives demonstrate promising antibacterial activity against pathogenic bacteria, making them candidates for further development as antimicrobial agents .

Research Findings

Study Findings Reference
BET InhibitionCompound 1 inhibits BRD4 leading to cell cycle arrest and apoptosis in cancer cells.
Antioxidant ActivityHigh DPPH radical scavenging ability observed in related compounds.
Antimicrobial ActivityEffective against various pathogenic bacteria.

Case Study 1: Cancer Treatment

In a study published in Nature Reviews Cancer, researchers explored the effects of compound 1 on hematologic malignancies. The findings indicated that compound 1 effectively reduced tumor growth in vivo by targeting BET proteins and altering gene expression profiles associated with tumorigenesis .

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capabilities of various derivatives of compound 1 using the DPPH assay. Results showed that certain modifications significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

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